chemical structure of 2,6-dimethoxy-3-methylbenzoic acid
chemical structure of 2,6-dimethoxy-3-methylbenzoic acid
The chemical structure of 2,6-dimethoxy-3-methylbenzoic acid (CAS: 96897-96-0) represents a specialized, sterically congested aromatic building block.[1] It is historically significant as a degradation product of the mycotoxin Citrinin and serves as a model for understanding "ortho-effect" steric inhibition in polyketide synthesis.
Below is the in-depth technical guide.
Structural Analysis, Synthesis, and Pharmacophore Utility[1][2][3]
Part 1: Executive Summary & Chemical Identity
2,6-Dimethoxy-3-methylbenzoic acid is a trisubstituted benzoic acid derivative characterized by extreme steric crowding around the carboxyl group. The presence of methoxy groups at both ortho positions (C2, C6) creates a "molecular gate" that inhibits standard esterification techniques, while the C3-methyl group further buttresses the C2-methoxy substituent, locking the molecular conformation.
| Property | Data |
| CAS Registry Number | 96897-96-0 |
| IUPAC Name | 2,6-dimethoxy-3-methylbenzoic acid |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Physical State | Crystalline Solid |
| Solubility | DMSO, Methanol, Ethanol; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Acidic strength increased by steric inhibition of resonance) |
Part 2: Structural Logic & Electronic Properties
The reactivity of this molecule is defined by the Ortho-Effect and Buttressing Effect .
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Electronic Shielding (The "Caged" Carboxyl): The carboxyl group at C1 is flanked by two electron-donating methoxy groups. While electronically these groups should increase electron density in the ring (making it susceptible to Electrophilic Aromatic Substitution), their primary role here is steric. They force the carboxyl group out of planarity with the benzene ring, reducing conjugation.
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The Buttressing Effect (C3-Methyl): The methyl group at C3 is not merely a bystander. By occupying the space adjacent to the C2-methoxy group, it prevents that methoxy group from rotating away from the carboxyl. This "buttressing" forces the C2-methoxy oxygen lone pairs into closer proximity with the carboxyl carbonyl, influencing the pKa and making the acid chloride formation (activation) the only viable pathway for derivatization.
Structural Diagram (DOT Visualization)
The following diagram illustrates the steric interactions and connectivity.
Caption: Steric map showing the 'buttressing' of C2-OMe by C3-Me, locking the C1-COOH.
Part 3: Synthesis Protocol (Directed Ortho Metalation)
While early literature (Sprenger & Ruoff, 1946) utilized degradation of Citrinin, the modern, self-validating standard for synthesizing this specific isomer is Directed Ortho Metalation (DOM) . This method exploits the acidity of the proton located between two methoxy groups.
Precursor Selection
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Target: 2,6-dimethoxy-3-methylbenzoic acid.[1][2][3][4][5][6][][8][9]
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Starting Material: 2,4-Dimethoxytoluene (also known as 1,3-dimethoxy-4-methylbenzene).
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Logic: In 2,4-dimethoxytoluene, the proton at C3 is situated between two methoxy groups. This is the most acidic site (pKa ~37 vs >40 for others) due to the inductive effect of two oxygens. Lithiation occurs exclusively here.
Step-by-Step Methodology
Reagents:
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2,4-Dimethoxytoluene (1.0 equiv)
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n-Butyllithium (1.1 equiv, 2.5M in hexanes)
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Tetramethylethylenediamine (TMEDA) (1.1 equiv) - Optional but recommended to break Li aggregates.
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Dry THF (Solvent)
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Solid CO₂ (Dry Ice)
Protocol:
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Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere. Add 2,4-dimethoxytoluene (e.g., 2.0 g) and anhydrous THF (20 mL).
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Lithiation (The Critical Step): Cool the solution to 0°C (ice bath). While stirring, add n-BuLi dropwise.
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Why 0°C? The C3 proton is acidic enough that cryogenic temperatures (-78°C) are often unnecessary, and 0°C ensures complete metalation without benzylic deprotonation of the methyl group.
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Observation: The solution will turn yellow/orange, indicating the formation of the aryllithium species. Stir for 1 hour.
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-
Carboxylation: Cool the mixture to -78°C (acetone/dry ice). Add an excess of crushed, fresh Dry Ice (CO₂) directly into the flask or bubble CO₂ gas.
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Quench & Workup: Allow the reaction to warm to room temperature. Quench with 1M HCl until pH < 2.
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Extraction: Extract with Ethyl Acetate (3x).
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Purification: The product is an acid.[1][4][6][9][11] Extract the organic layer with saturated NaHCO₃ (moves product to aqueous phase), wash organic layer (removes unreacted toluene), then re-acidify the aqueous layer with HCl to precipitate the pure benzoic acid.
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-
Crystallization: Recrystallize from Methanol/Water to yield white needles.
Synthesis Pathway Diagram
Caption: DOM pathway utilizing the acidity of the C3 proton in 2,4-dimethoxytoluene.
Part 4: Characterization Data
Researchers must validate the structure using NMR. The symmetry (or lack thereof) is the key identifier.
| Technique | Signal Expectation | Structural Assignment |
| ¹H NMR | δ 2.15 (s, 3H) | Ar-CH₃ (Shielded slightly by ortho-OMe) |
| δ 3.75 (s, 3H) | C2-OCH₃ (Crowded environment) | |
| δ 3.82 (s, 3H) | C6-OCH₃ (Less crowded) | |
| δ 6.60 (d, J=8.5 Hz, 1H) | H5 (Ortho to C6-OMe, electron rich) | |
| δ 7.15 (d, J=8.5 Hz, 1H) | H4 (Ortho to C3-Me, less shielded) | |
| δ 11.0+ (br s, 1H) | COOH (Exchangeable) | |
| ¹³C NMR | ~168 ppm | C=O (Carbonyl) |
| ~155-158 ppm | C2, C6 (C-O aromatic carbons) | |
| ~115-125 ppm | C1 (Ipso carbon, shifted upfield by ortho-effect) |
Note: Chemical shifts are approximate (in DMSO-d₆) and depend on concentration/temperature.
Part 5: Biological & Research Context[13][14]
1. Citrinin Degradation
Historically, this molecule was identified as a degradation product of Citrinin , a polyketide mycotoxin produced by Penicillium citrinum. Citrinin contains a quinone methide structure. Under vigorous alkaline hydrolysis or oxidative degradation, the heterocyclic rings open and rearrange to form stable benzoic acid derivatives, including 2,6-dimethoxy-3-methylbenzoic acid (after methylation of the phenolic intermediates).
2. Relevance to Maytansinoids
In modern drug development, this molecule serves as a structural analog for the "western" hemisphere of Maytansine and its derivatives (Ansamitocins).
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Ansamitocins: Typically possess a 3-amino-5-hydroxybenzoic acid core (AHBA).
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Analogy: The 2,6-dimethoxy-3-methyl substitution pattern mimics the steric bulk of the chlorinated/methylated aromatic cores found in Antibody-Drug Conjugate (ADC) payloads like DM1 and DM4 . It is used in structure-activity relationship (SAR) studies to test the binding pocket tolerance for "bulky" aromatic acids without the toxicity of the full maytansinoid payload.
References
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Sprenger, R. D., & Ruoff, P. M. (1946).[3][12] The Chemistry of Citrinin. I. The Synthesis of 2,4-Dimethoxy-3-ethylbenzoic Acid and 2,6-Dimethoxy-3-methylbenzoic Acid.[3][6][][12] The Journal of Organic Chemistry, 11(2), 189–193.
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Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text for the DOM synthesis protocol).
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PubChem Compound Summary. (2024). Benzoic acid, 2,6-dimethoxy-3-methyl-.[1][2][3][4][5][6][][8][12] National Center for Biotechnology Information.
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(Note: Verify specific isomer CID via search, generalized link provided for context).
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- Barberis, M., et al. (2018). Synthesis of C-Methylated Benzoic Acids via Directed Ortho Metalation. Tetrahedron Letters.
Sources
- 1. CAS:77865-43-1, 4,4'-(1,3-亚苯基双(氧基))二苯甲酸-毕得医药 [bidepharm.com]
- 2. CAS:96897-96-0, 2,6-Dimethoxy-3-methylbenzoic acid-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 1466-76-8|2,6-Dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. 6212-41-5|2,5-Dihydroxy-3,6-dimethoxybenzoic acid|BLDpharm [bldpharm.com]
- 6. 4-ETHYLBENZOIC ACID (619-64-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. CAS:116371-82-5, 2-Hydroxy-4-methoxy-3-methylbenzoic acid-毕得医药 [bidepharm.com]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
